![molecular formula C10H9ClN2O3S B2516085 2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester CAS No. 565166-96-3](/img/structure/B2516085.png)
2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester” is a chemical compound with the molecular weight of 287.75 . It is also known as "Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12ClN2O3S/c1-3-17-11(16)8-5(2)7-9(15)13-6(4-12)14-10(7)18-8/h18H,3-4H2,1-2H3,(H,13,14,15)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.75 . It’s recommended to store it at a temperature of 28 C .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester is involved in various synthetic routes and chemical reactions pivotal in heterocyclic chemistry. For instance, Kappe and Roschger (1989) explored various reactions of 2-oxo- or thioxo-tetrahydropyrimidine-5-carboxylic acid derivatives, investigating methylation, acylation, and synthesis routes for pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing its versatility in creating heterocyclic compounds (Kappe & Roschger, 1989). Moreover, quantum chemical studies by Mamarakhmonov et al. (2016) on thieno[2,3-d]pyrimidin-4-ones and their esters have provided insights into the electronic structures and reaction pathways with nitrating agents, highlighting the compound's reactivity and potential for structural modification (Mamarakhmonov et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis and modification of thieno[2,3-d]pyrimidine derivatives have been explored for their potential as bioactive molecules. For example, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives, evaluating their anti-inflammatory activities, indicating the therapeutic potential of these compounds (Tozkoparan et al., 1999). Additionally, Temple et al. (1979) prepared 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, testing them for antiallergenic activity, showcasing the compound's use in developing orally active agents for allergy treatment (Temple et al., 1979).
Structural and Supramolecular Chemistry
Research into the structural modifications and supramolecular aggregation of thieno[2,3-d]pyrimidine derivatives, such as those by Nagarajaiah and Begum (2014), provides valuable insights into their conformational features and intermolecular interactions. This research has implications for the design of materials and molecules with specific properties (Nagarajaiah & Begum, 2014).
Antimicrobial Applications
The synthesis and antimicrobial activity of ethyl esters of thieno[2,3-d]pyrimidine derivatives have been a subject of study, as seen in the work by Vlasov, Chernykh, and Osolodchenko (2015). These compounds exhibit moderate antimicrobial properties, indicating their potential as antimicrobial agents (Vlasov et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-4-6-8(14)12-5(3-11)13-9(6)17-7(4)10(15)16-2/h3H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBDIXYBZDVMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
565166-96-3 |
Source
|
Record name | methyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.